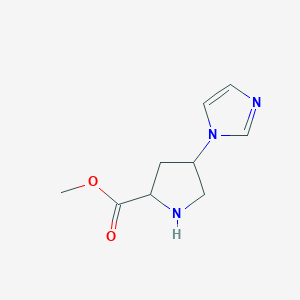![molecular formula C18H20N2O5 B1471588 diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1638612-88-0](/img/structure/B1471588.png)
diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Vue d'ensemble
Description
Diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate (DMPP) is a chemical compound that belongs to the class of pyrazoles. It is a white, crystalline solid with a molecular weight of 266.3 g/mol and a melting point of 120 °C. It is insoluble in water and soluble in organic solvents. DMPP has been extensively studied and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Molecular Interactions and Supramolecular Structures
The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate demonstrates the ability to form stable complexes with dopamine and amphetamines, as evidenced by crystal structure analysis showing a double helical supramolecular structure when complexed with amphetamines. This highlights its potential as an amphiphilic receptor for these compounds, suggesting its utility in the development of novel detection or separation methods for amphetamines and dopamine (Reviriego et al., 2006).
Chemical Synthesis and Structural Analysis
Research on the transformations of dialkyl acetone-1,3-dicarboxylates has led to the synthesis of 1-substituted 4-ethoxycarbonyl-5-(ethoxycarbonylmethyl)pyrazoles, demonstrating the versatility of diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate derivatives in organic synthesis. These findings contribute to the broader understanding of pyrazole derivatives in synthetic organic chemistry and their potential applications in creating more complex organic molecules (Zupančič et al., 2008).
Biological Activity and Potential Therapeutics
Substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, have shown to inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners. This suggests potential therapeutic applications of these compounds in cancer treatment, highlighting the importance of diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate derivatives in medicinal chemistry research (Zheng et al., 2011).
Propriétés
IUPAC Name |
diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-4-24-17(22)14-10-15(18(23)25-5-2)20(19-14)11-16(21)13-8-6-12(3)7-9-13/h6-10H,4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMMSDKUGXPRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















